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molecular formula C7H8ClFN2 B1339845 2-Fluorobenzamidine hydrochloride CAS No. 57075-81-7

2-Fluorobenzamidine hydrochloride

Cat. No. B1339845
M. Wt: 174.6 g/mol
InChI Key: VCDJPGDATCBGMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06265426B1

Procedure details

To a solution of lithium-bis(trimethylsilyl)amide (10 g, 59.8 mmol) in ether (200 ml) in a flame-dried flask, was added 2-fluorobenzonitrile (7.26 g, 59.8 mmol) dropwise over 45 min. at r.t. The mixture was stirred for a further 4 h. at r.t. then cooled to −10° C. and 6N HCl in ethanol (40 ml) added dropwise over 30 min. (exothermic). After allowing the reaction mixture to warm to r.t. overnight the precipitate was filtered and washed with ether then dried under high vacuum at 40° C. overnight. To remove LiCl the dried solid was re-suspended in ethanol (200 ml) and filtered, then the volume reduce volume to ca. 30 ml. The solution was filtered then triturated with ether, and stirred 30 min. at 4° C. Filtration of the precipitate, washing with ether and high vacuum drying overnight at 40° C., afforded the title compound (7.8 g, 44.7 mmol, 75% yield) as a white solid. MS: m/e=138 (M+).
Name
lithium bis(trimethylsilyl)amide
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.26 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[Li].C[Si]([N-:6][Si](C)(C)C)(C)C.[F:11][C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[C:14]#[N:15].[ClH:20]>CCOCC.C(O)C>[ClH:20].[F:11][C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[C:14]([NH2:6])=[NH:15] |f:0.1,6.7,^1:0|

Inputs

Step One
Name
lithium bis(trimethylsilyl)amide
Quantity
10 g
Type
reactant
Smiles
[Li].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
7.26 g
Type
reactant
Smiles
FC1=C(C#N)C=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for a further 4 h. at r.t.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to −10° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to r.t. overnight the precipitate
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
then dried under high vacuum at 40° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
To remove LiCl the dried solid
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
then triturated with ether
STIRRING
Type
STIRRING
Details
stirred 30 min. at 4° C
Duration
30 min
FILTRATION
Type
FILTRATION
Details
Filtration of the precipitate
WASH
Type
WASH
Details
washing with ether and high vacuum
CUSTOM
Type
CUSTOM
Details
drying overnight at 40° C.
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Cl.FC1=C(C(=N)N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 44.7 mmol
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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